molecular formula C16H20N4O3S B7553834 3-(3-imidazol-1-ylpiperidine-1-carbonyl)-N-methylbenzenesulfonamide

3-(3-imidazol-1-ylpiperidine-1-carbonyl)-N-methylbenzenesulfonamide

Katalognummer B7553834
Molekulargewicht: 348.4 g/mol
InChI-Schlüssel: YVUNUDDUSHVKOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-imidazol-1-ylpiperidine-1-carbonyl)-N-methylbenzenesulfonamide, also known as JP4-039, is a small molecule inhibitor that has shown potential in treating a wide range of diseases. This compound was first synthesized by researchers at Johns Hopkins University and has since been studied extensively for its therapeutic properties.

Wirkmechanismus

3-(3-imidazol-1-ylpiperidine-1-carbonyl)-N-methylbenzenesulfonamide works by inhibiting a key enzyme called RNA-dependent RNA polymerase (RdRp), which is essential for the replication of many viruses. By inhibiting RdRp, 3-(3-imidazol-1-ylpiperidine-1-carbonyl)-N-methylbenzenesulfonamide can prevent the virus from replicating and spreading within the body.
Biochemical and Physiological Effects:
3-(3-imidazol-1-ylpiperidine-1-carbonyl)-N-methylbenzenesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the replication of a wide range of viruses, including Ebola, Zika, and SARS-CoV-2. In addition, 3-(3-imidazol-1-ylpiperidine-1-carbonyl)-N-methylbenzenesulfonamide has also been shown to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of 3-(3-imidazol-1-ylpiperidine-1-carbonyl)-N-methylbenzenesulfonamide is its broad-spectrum antiviral activity. It has been shown to be effective against a wide range of viruses, making it a promising candidate for the treatment of emerging viral infections. However, one of the limitations of 3-(3-imidazol-1-ylpiperidine-1-carbonyl)-N-methylbenzenesulfonamide is its low solubility, which can make it difficult to administer in certain formulations.

Zukünftige Richtungen

There are several future directions for the study of 3-(3-imidazol-1-ylpiperidine-1-carbonyl)-N-methylbenzenesulfonamide. One area of research is the development of more effective formulations of the compound that can improve its solubility and bioavailability. In addition, there is ongoing research into the use of 3-(3-imidazol-1-ylpiperidine-1-carbonyl)-N-methylbenzenesulfonamide as a potential treatment for cancer and neurodegenerative diseases. Finally, there is ongoing research into the use of 3-(3-imidazol-1-ylpiperidine-1-carbonyl)-N-methylbenzenesulfonamide as a potential treatment for emerging viral infections, including SARS-CoV-2.

Synthesemethoden

The synthesis of 3-(3-imidazol-1-ylpiperidine-1-carbonyl)-N-methylbenzenesulfonamide involves several steps. The first step is the synthesis of 3-(3-imidazol-1-ylpiperidine-1-carbonyl)-N-methylbenzenesulfonamide, which is achieved by reacting 3-(1H-imidazol-1-yl)piperidine with N-methyl-4-(sulfonyloxy)benzamide. The resulting compound is then purified and characterized using various analytical techniques.

Wissenschaftliche Forschungsanwendungen

3-(3-imidazol-1-ylpiperidine-1-carbonyl)-N-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have potent antiviral properties and has been studied as a potential treatment for a wide range of viral infections, including Ebola, Zika, and SARS-CoV-2. In addition, 3-(3-imidazol-1-ylpiperidine-1-carbonyl)-N-methylbenzenesulfonamide has also been studied as a potential treatment for cancer and neurodegenerative diseases.

Eigenschaften

IUPAC Name

3-(3-imidazol-1-ylpiperidine-1-carbonyl)-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-17-24(22,23)15-6-2-4-13(10-15)16(21)19-8-3-5-14(11-19)20-9-7-18-12-20/h2,4,6-7,9-10,12,14,17H,3,5,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUNUDDUSHVKOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC(=C1)C(=O)N2CCCC(C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-imidazol-1-ylpiperidine-1-carbonyl)-N-methylbenzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.